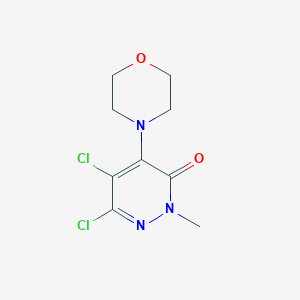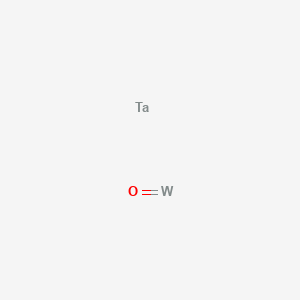
Oxotungsten--tantalum (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxotungsten–tantalum (1/1) is a compound that combines the elements tungsten and tantalum in a 1:1 ratio. Both elements belong to the refractory metals group, known for their high melting points and resistance to wear and corrosion. This compound is of significant interest due to its unique properties, which are derived from the combination of tungsten’s high melting point and tantalum’s excellent corrosion resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of oxotungsten–tantalum (1/1) typically involves high-temperature synthesis methods. One common approach is the liquid-phase method, which includes azeotropic distillation, sol-gel methods, freeze-drying, hydrothermal synthesis, and spray-drying . These methods ensure the uniform distribution of tungsten and tantalum oxides in the composite powder, which is then reduced and sintered to form the final compound.
Industrial Production Methods: In industrial settings, the production of oxotungsten–tantalum (1/1) often involves the use of high-temperature furnaces and controlled atmospheres to prevent oxidation. The process may include steps such as powder mixing, pressing, and sintering at temperatures exceeding 2000°C. The resulting material is then subjected to further processing to achieve the desired physical and chemical properties .
Chemical Reactions Analysis
Types of Reactions: Oxotungsten–tantalum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, tantalum in the compound can react with halogens upon heating to form tantalum halides . Tungsten, on the other hand, can form various oxides and oxyhalides under different conditions .
Common Reagents and Conditions: Common reagents used in reactions involving oxotungsten–tantalum (1/1) include hydrofluoric acid, sulfuric acid, and halogens such as chlorine and bromine. These reactions typically occur at elevated temperatures to facilitate the formation of desired products .
Major Products Formed: The major products formed from reactions involving oxotungsten–tantalum (1/1) include tantalum halides, tungsten oxides, and mixed metal oxides. These products are often used in various industrial applications due to their unique properties .
Scientific Research Applications
Oxotungsten–tantalum (1/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its high stability and reactivity. In biology and medicine, the compound’s biocompatibility and resistance to corrosion make it suitable for use in medical implants and devices . In industry, oxotungsten–tantalum (1/1) is used in high-temperature and high-corrosion environments, such as aerospace components, nuclear reactors, and chemical processing equipment .
Mechanism of Action
The mechanism of action of oxotungsten–tantalum (1/1) involves its ability to withstand extreme conditions without degrading. The compound’s high melting point and corrosion resistance are attributed to the strong metallic bonds and stable oxide layers that form on its surface. These properties enable the compound to maintain its structural integrity and functionality in harsh environments .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to oxotungsten–tantalum (1/1) include other tungsten-tantalum alloys with varying compositions, such as tantalum-2.5% tungsten, tantalum-7.5% tungsten, and tantalum-10% tungsten . These alloys share similar high-temperature and corrosion-resistant properties but differ in their mechanical characteristics and specific applications.
Uniqueness: Oxotungsten–tantalum (1/1) is unique due to its balanced combination of tungsten and tantalum, providing an optimal mix of high melting point and corrosion resistance. This makes it particularly suitable for applications requiring both properties, such as in high-performance aerospace and nuclear materials .
Properties
CAS No. |
61218-80-2 |
|---|---|
Molecular Formula |
OTaW |
Molecular Weight |
380.79 g/mol |
IUPAC Name |
oxotungsten;tantalum |
InChI |
InChI=1S/O.Ta.W |
InChI Key |
FBXBUNWJRJUGBT-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Ta] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


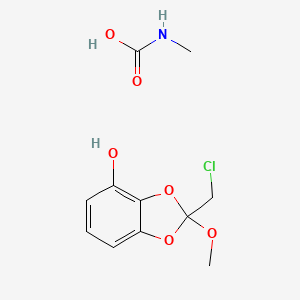
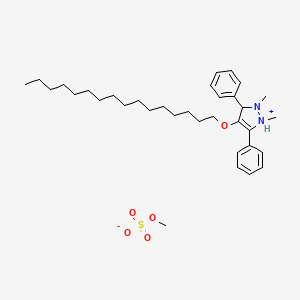
![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14593670.png)
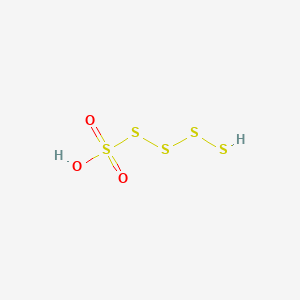
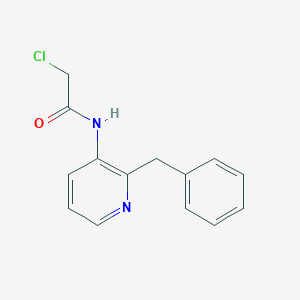
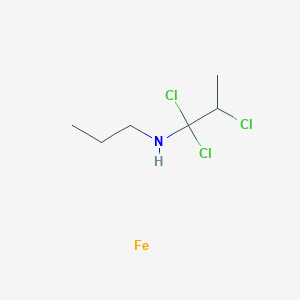
![Phosphine oxide, diphenyl[1-(phenylthio)propyl]-](/img/structure/B14593714.png)
![2-(4-Propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14593716.png)
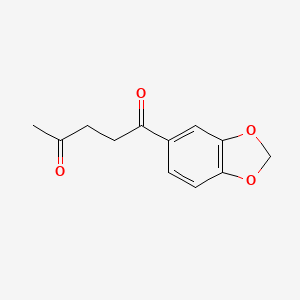
![1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole](/img/structure/B14593731.png)
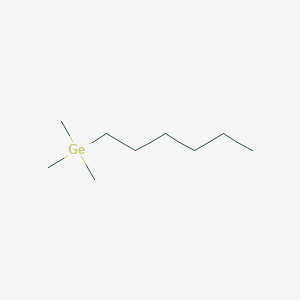
![N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14593734.png)
